molecular formula C10H12O4 B14338087 Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate CAS No. 105653-73-4

Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate

Cat. No.: B14338087
CAS No.: 105653-73-4
M. Wt: 196.20 g/mol
InChI Key: AFOFKLMNLRMHOZ-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate typically involves the reaction of furan derivatives with acetylenic esters. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps, including Michael addition, intramolecular nucleophilic addition, 4π ring opening, and elimination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated furans and alcohols.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
  • Methyl 3-(furan-2-yl)acrylate

Uniqueness

Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate is unique due to its specific structural features, including the hydroxybut-2-enoate moiety. This structural element imparts distinct chemical reactivity and biological activity compared to other furan derivatives .

Properties

CAS No.

105653-73-4

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)6-8(7-11)9-4-3-5-14-9/h3-6,11H,2,7H2,1H3

InChI Key

AFOFKLMNLRMHOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CO)C1=CC=CO1

Origin of Product

United States

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